molecular formula C26H37NO5 B13846425 Mebeverine Hydrochloride Impurity O

Mebeverine Hydrochloride Impurity O

Cat. No.: B13846425
M. Wt: 443.6 g/mol
InChI Key: IDNRMIWDDOXXCE-UHFFFAOYSA-N
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Description

Mebeverine Hydrochloride Impurity O is a chemical compound that is often encountered as an impurity in the synthesis and production of Mebeverine Hydrochloride. Mebeverine Hydrochloride is a musculotropic antispasmodic agent commonly used for the management of irritable bowel syndrome. Impurity O is identified as 4-[Ethyl[(1RS)-2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]butyl 3,4-dimethoxybenzoate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mebeverine Hydrochloride Impurity O involves multiple steps, including the esterification of 3,4-dimethoxybenzoic acid with 4-[Ethyl[(1RS)-2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]butanol. The reaction typically requires the use of a catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the desired impurity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Mebeverine Hydrochloride Impurity O undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mebeverine Hydrochloride Impurity O has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties in relation to Mebeverine Hydrochloride.

    Industry: Used in the quality control and assurance processes in the pharmaceutical industry .

Mechanism of Action

The mechanism of action of Mebeverine Hydrochloride Impurity O is not well-documented. it is believed to interact with similar molecular targets as Mebeverine Hydrochloride. This includes the modulation of calcium channels and muscarinic receptors, leading to the relaxation of smooth muscle in the gastrointestinal tract .

Comparison with Similar Compounds

Similar Compounds

    Mebeverine Hydrochloride Impurity A: 4-Methoxyphenylacetone

    Mebeverine Hydrochloride Impurity B: (2RS)-N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

    Mebeverine Hydrochloride Impurity C: 4-[Ethyl[(2RS)-1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol

    Mebeverine Hydrochloride Impurity D: Veratric Acid

Uniqueness

Mebeverine Hydrochloride Impurity O is unique due to its specific structural configuration, which includes the 4-methoxy-3-methylphenyl group. This structural feature may contribute to its distinct chemical and biological properties compared to other impurities .

Properties

Molecular Formula

C26H37NO5

Molecular Weight

443.6 g/mol

IUPAC Name

4-[ethyl-[1-(4-methoxy-2-methylphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C26H37NO5/c1-7-27(20(3)17-21-10-12-23(29-4)16-19(21)2)14-8-9-15-32-26(28)22-11-13-24(30-5)25(18-22)31-6/h10-13,16,18,20H,7-9,14-15,17H2,1-6H3

InChI Key

IDNRMIWDDOXXCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=C(C=C(C=C2)OC)C

Origin of Product

United States

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